4-Tert-butoxy-3-cyclopropoxybenzonitrile
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Overview
Description
4-Tert-butoxy-3-cyclopropoxybenzonitrile is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . This compound is characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-cyclopropoxybenzonitrile typically involves the etherification of 4-tert-butoxy-chlorobenzene with cyclopropanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the cyclopropoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-3-cyclopropoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Tert-butoxy-3-cyclopropoxybenzonitrile is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-3-cyclopropoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The tert-butoxy and cyclopropoxy groups can modulate the compound’s binding affinity and specificity, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butoxybenzonitrile: Similar structure but lacks the cyclopropoxy group.
3-Tert-butoxy-4-cyclopropoxybenzonitrile: Isomeric form with different substitution pattern
Uniqueness
4-Tert-butoxy-3-cyclopropoxybenzonitrile is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical and biological properties compared to its analogs. This dual substitution pattern enhances its versatility in various applications .
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]benzonitrile |
InChI |
InChI=1S/C14H17NO2/c1-14(2,3)17-12-7-4-10(9-15)8-13(12)16-11-5-6-11/h4,7-8,11H,5-6H2,1-3H3 |
InChI Key |
SQFMTEOSPBJDTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C#N)OC2CC2 |
Origin of Product |
United States |
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